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  • Product: Desamino (|AS)-Chloro Histidine Methyl Ester
  • CAS: 64407-67-6

Core Science & Biosynthesis

Foundational

Biological Activity of Alpha-Chloro Histidine Derivatives: A Technical Guide

Executive Summary This technical guide analyzes the biological activity, mechanistic pharmacology, and synthetic utility of alpha-chloro histidine derivatives .[1] In the context of drug development and chemical biology,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity, mechanistic pharmacology, and synthetic utility of alpha-chloro histidine derivatives .[1] In the context of drug development and chemical biology, this terminology primarily encompasses two distinct structural classes with divergent applications:

  • 
    -Chloromethylhistidine (
    
    
    
    -CMH)
    : A mechanism-based "suicide" inhibitor of Histidine Decarboxylase (HDC) , used to modulate histamine biosynthesis in inflammatory and neurological pathways.[1]
  • 2-Chloro-L-histidine (2-Cl-His) : A stable, ring-chlorinated analogue found in peptide antibiotics (e.g., GE81112), utilized to probe electrostatic and steric interactions in receptor-ligand binding.[1]

This guide distinguishes between these classes, providing detailed mechanistic insights, experimental protocols, and structural activity relationships (SAR).[1]

Part 1: -Chloromethylhistidine – The HDC Inhibitor[1]

Mechanism of Action: Suicide Inhibition

-Chloromethylhistidine acts as a 

inhibitor
(suicide substrate) for Histidine Decarboxylase (HDC), the pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for converting L-histidine to histamine.[1]

Unlike competitive inhibitors,


-CMH is chemically unreactive until it is processed by the target enzyme.[1] The mechanism proceeds as follows:
  • Schiff Base Formation : The amino group of

    
    -CMH forms a Schiff base with the PLP cofactor in the HDC active site.[1]
    
  • Decarboxylation : The enzyme catalyzes the removal of the carboxyl group, a normal catalytic step.[1]

  • Halide Elimination : The loss of CO

    
     drives the elimination of the chloride ion (Cl
    
    
    
    ) from the
    
    
    -methyl group.[1]
  • Michael Acceptor Formation : This elimination generates a highly reactive electrophilic species (an exocyclic methylene intermediate) within the active site.[1]

  • Covalent Modification : A nucleophilic residue (typically Serine or Cysteine) in the enzyme's active site attacks the electrophile, forming an irreversible covalent bond and permanently inactivating the enzyme.[1]

Biological Applications[1][2][3][4][5][6][7]
  • Histamine Depletion :

    
    -CMH (and its fluoro-analogue 
    
    
    
    -FMH) induces rapid and sustained depletion of histamine in tissues with high turnover (e.g., gastric mucosa, hypothalamus).[1]
  • Therapeutic Potential : Investigated for conditions driven by excessive histamine release, including systemic mastocytosis, gastric ulceration, and allergic inflammation.[1][2]

  • Neurological Probes : Used to map histaminergic neuron pathways involved in sleep-wake cycles and feeding behavior.[1]

Part 2: 2-Chloro-L-histidine – The Stable Isostere[1]

Structural & Electronic Properties

2-Chloro-L-histidine involves chlorine substitution at the C2 position of the imidazole ring.[1] This modification fundamentally alters the physicochemical properties of the amino acid:

  • pKa Modulation : The electron-withdrawing chlorine atom significantly lowers the pKa of the imidazole ring (from ~6.0 to ~2.0-3.0), effectively suppressing proton shuttling at physiological pH.[1]

  • Steric Bulk : The chlorine atom adds steric volume (Van der Waals radius: Cl = 1.75 Å vs H = 1.20 Å), which can be used to probe the spatial tolerance of binding pockets.[1]

Biological Activity in Peptides[1]
  • Antibiotic Activity : 2-Cl-His is a critical component of GE81112 , a tetrapeptide antibiotic that inhibits bacterial translation initiation by binding to the 30S ribosome.[1] The chlorine atom is essential for the specific conformation required for ribosomal binding.[1]

  • Antimalarial Research : In Plasmodium falciparum studies, 2-Cl-His analogues have been compared to fluoro- and iodo-histidines.[1] While 2-fluoro-L-histidine shows potent inhibition (likely due to metabolic incorporation), 2-chloro-L-histidine is often less active in isolation but crucial for structure-activity relationship (SAR) studies to define the limits of the active site.[1]

Part 3: Visualization of Mechanisms[1]

Diagram 1: Mechanism of HDC Inactivation by -Chloromethylhistidine

This diagram illustrates the conversion of the inert inhibitor into a reactive alkylating agent inside the enzyme active site.[1]

HDC_Inhibition Substrate α-Chloromethylhistidine (Inert Substrate) ES_Complex Enzyme-Inhibitor PLP Schiff Base Substrate->ES_Complex Binding to PLP Decarboxylation Decarboxylation (-CO2) ES_Complex->Decarboxylation Catalysis Intermediate Reactive Electrophile (Exocyclic Methylene) Decarboxylation->Intermediate Cl- Elimination Inactivation Covalently Modified Enzyme (Dead) Intermediate->Inactivation Nucleophilic Attack (Ser/Cys)

Caption: Kinetic pathway of suicide inhibition. The inhibitor hijacks the catalytic cycle to generate a reactive intermediate that permanently alkylates the enzyme.[1]

Diagram 2: Comparative Workflow for Biological Evaluation

This workflow outlines the decision matrix for selecting the appropriate chloro-histidine derivative based on the research target.

Evaluation_Workflow Start Research Objective Decision Target Mechanism? Start->Decision PathA Inhibit Histamine Synthesis Decision->PathA Enzyme Modulation PathB Peptide Stability / Receptor Probe Decision->PathB Structural Biology CompoundA Select α-Chloromethylhistidine PathA->CompoundA AssayA Radiometric HDC Assay (Release of 14CO2) CompoundA->AssayA CompoundB Select 2-Chloro-L-Histidine PathB->CompoundB AssayB Ribosomal Binding Assay or Peptide Synthesis CompoundB->AssayB

Caption: Decision tree for selecting between mechanism-based inhibitors (


-CMH) and structural analogues (2-Cl-His).

Part 4: Experimental Protocols

Protocol: Radiometric Histidine Decarboxylase (HDC) Inhibition Assay

Objective : To determine the


 or 

of

-chloromethylhistidine against HDC.[1]

Materials :

  • Enzyme Source : Fetal rat liver homogenate or recombinant human HDC.[1]

  • Substrate : L-[1-

    
    C]Histidine (Specific activity ~50 mCi/mmol).[1]
    
  • Inhibitor :

    
    -Chloromethylhistidine (dissolved in 0.1 M phosphate buffer, pH 7.0).[1]
    
  • Cofactor : Pyridoxal 5'-phosphate (PLP), 0.01 mM.[1]

Procedure :

  • Pre-incubation : Incubate the enzyme source with varying concentrations of

    
    -chloromethylhistidine (0.1 
    
    
    
    M – 100
    
    
    M) and PLP (10
    
    
    M) in phosphate buffer (pH 7.[1]2) at 37°C for defined time intervals (0, 5, 10, 20 min) to assess time-dependent inactivation.
  • Reaction Initiation : Add L-[1-

    
    C]Histidine to the mixture to start the reaction.
    
  • Incubation : Incubate for 30 minutes at 37°C in a sealed vessel equipped with a CO

    
     trap (filter paper soaked in Hyamine hydroxide or 1M NaOH).
    
  • Termination : Stop the reaction by injecting 10% Trichloroacetic acid (TCA) through the septum. This releases the dissolved

    
    CO
    
    
    
    .[1]
  • Equilibration : Allow 60 minutes for the

    
    CO
    
    
    
    to be fully absorbed by the alkaline trap.
  • Quantification : Transfer the filter paper to a scintillation vial with cocktail and count radioactivity (CPM).

  • Data Analysis : Plot log(% remaining activity) vs. time to determine

    
     for inactivation.[1]
    
Synthesis Note: 2-Chloro-L-histidine

Direct chlorination of histidine is non-selective.[1] The preferred route for high-purity applications (e.g., GE81112 synthesis) involves chemoenzymatic synthesis or protection strategies:

  • Protection : Start with N-

    
    -Boc-L-histidine methyl ester.[1]
    
  • Chlorination : Use N-chlorosuccinimide (NCS) in mild conditions, though this often yields a mixture of 2-Cl and 5-Cl isomers.[1]

  • Purification : HPLC separation is required to isolate the 2-chloro isomer.[1]

  • Deprotection : Standard TFA/DCM deprotection yields the free amino acid.[1]

Part 5: Quantitative Data Summary

The following table contrasts the key physicochemical and biological properties of halogenated histidine derivatives.

DerivativePosition of HalogenpKa (Imidazole)Primary Biological ActivityMechanism
L-Histidine None~6.0Precursor to HistamineNatural Substrate

-Chloromethyl-His
Side-chain MethylN/AHDC Inhibition Suicide Substrate (Covalent)
2-Chloro-L-His Imidazole Ring (C2)~2.5Antibiotic / Probe Steric/Electronic Isostere
2-Fluoro-L-His Imidazole Ring (C2)~1.0AntimalarialMetabolic Incorporation

References

  • Mechanism of HDC Inactivation : Wada, H., et al. (1982).[1] "Mechanism of inactivation of mammalian L-histidine decarboxylase by (S)-alpha-fluoromethylhistidine." Molecular Pharmacology.

  • Antibiotic GE81112 Synthesis : Wlochal, J., et al. (2021).[1] "Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogues Enables Elucidation of Its Key Pharmacophores." Journal of the American Chemical Society.[1] [1]

  • Antimalarial Activity : Howard, R. F., et al. (1986).[1] "In vitro and in vivo studies of the effects of halogenated histidine analogs on Plasmodium falciparum." Antimicrobial Agents and Chemotherapy.[1]

  • Histidine Decarboxylase Inhibitors : Kollonitsch, J., et al. (1978).[1] "Selective inhibitors of biosynthesis of aminergic neurotransmitters."[1] Nature.[1] [1]

  • Review of Ring-Functionalized Histidines : Singh, P., et al. (2023).[1] "Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry." Chemical Biology & Drug Design.

Sources

Exploratory

Desamino (αS)-Chloro Histidine Methyl Ester solubility in DMSO water

Technical Guide: Solubilization and Stability of Desamino ( S)-Chloro Histidine Methyl Ester in DMSO/Water Systems Executive Summary Desamino ( S)-chloro histidine methyl ester (CAS: 64407-67-6) is a specialized chiral b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and Stability of Desamino ( S)-Chloro Histidine Methyl Ester in DMSO/Water Systems

Executive Summary

Desamino (


S)-chloro histidine methyl ester (CAS: 64407-67-6) is a specialized chiral building block used in peptidomimetic synthesis and histidine analog studies. Unlike native L-histidine, this derivative lacks zwitterionic character and possesses increased lipophilicity due to the 

-chloro substitution and methyl ester capping. Consequently, it exhibits poor aqueous solubility, necessitating the use of organic cosolvents like Dimethyl Sulfoxide (DMSO).

This guide provides a validated protocol for solubilizing this compound in DMSO/water systems. It explicitly addresses the critical risks of racemization and ester hydrolysis —instabilities driven by the acidity of the


-proton and the exothermic nature of DMSO hydration.

Physicochemical Profile & Solubility Logic

To solubilize this compound effectively, one must understand how its structural modifications alter its interaction with solvents compared to the parent amino acid.

Structural Analysis
  • 
    -Chloro Substitution:  The replacement of the primary amine (
    
    
    
    ) with a chlorine atom eliminates the capacity for zwitterion formation. This significantly reduces water solubility but increases solubility in polar aprotic solvents.
  • Methyl Ester (

    
    ):  Caps the carboxylic acid, removing the negative charge potential at neutral pH. This further increases 
    
    
    
    (lipophilicity).
  • Imidazole Side Chain: Retains the ability to act as a hydrogen bond donor/acceptor. The pKa of the imidazole nitrogen is approximately 6.0.

The DMSO/Water Cosolvent System

DMSO is the ideal primary solvent because it disrupts the crystal lattice of the ester through dipole-dipole interactions without chemically reacting with the


-chloro group (under neutral conditions). Water is introduced secondarily to make the solution compatible with biological assays.

Thermodynamic Warning: The mixing of DMSO and water is highly exothermic. The heat generated can catalyze the degradation of the


-chloro ester. Temperature control is mandatory. 

Experimental Protocol: The "Cold-Spike" Method

This protocol is designed to maximize solubility while minimizing the kinetic energy available for racemization or hydrolysis.

Materials
  • Compound: Desamino (

    
    S)-Chloro Histidine Methyl Ester (>95% purity).
    
  • Solvent A: Anhydrous DMSO (Grade: Molecular Biology or HPLC,

    
    99.9%).
    
  • Solvent B: Deionized Water or PBS (pH 7.4), pre-chilled to 4°C.

  • Equipment: Vortex mixer, ice bath, calibrated micropipettes.

Step-by-Step Workflow

Step 1: Preparation of DMSO Stock (100x)

  • Weigh the target mass of the compound into a glass vial (avoid polystyrene).

  • Calculate the volume of DMSO required to achieve a concentration 100-fold higher than the final desired assay concentration (typically 10–50 mM stock).

  • Add the anhydrous DMSO.

  • Vortex vigorously until the solution is perfectly clear. Note: If sonication is required, keep it under 30 seconds to avoid heating.

Step 2: The "Cold-Spike" Dilution

  • Place the tube containing the aqueous buffer (Solvent B) into an ice bath for 5 minutes.

  • Crucial: While vortexing the aqueous buffer gently, slowly inject the DMSO stock directly into the center of the liquid.

    • Ratio: Do not exceed 5% v/v DMSO final concentration for cell-based assays (1% is preferred).

    • Technique: Do not touch the side of the tube with the tip; this causes precipitation rings.

  • Inspect for turbidity (Tyndall effect). The solution should remain clear.

Visualization: Solubilization Workflow

G Powder Solid Compound (Weighed) Stock 100x Stock Solution (Clear Liquid) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Mixing Vortex Mixing (Dropwise Addition) Stock->Mixing Spike (1-5%) Buffer Aqueous Buffer (Pre-chilled 4°C) Buffer->Mixing Final Final Assay Solution (Stable < 4 Hours) Mixing->Final Check Turbidity

Caption: The "Cold-Spike" workflow minimizes thermal degradation during the exothermic DMSO-water mixing event.

Stability & Degradation Mechanisms[1]

The chemical integrity of Desamino (


S)-Chloro Histidine Methyl Ester is compromised by two primary mechanisms in solution. Understanding these is vital for data reproducibility.
Mechanism A: Base-Catalyzed Racemization

The proton at the


-position is highly acidic due to the electron-withdrawing induction of both the chlorine atom and the ester carbonyl.
  • Risk: In basic conditions (pH > 7.5), a base can abstract the

    
    -proton, forming a planar enolate intermediate.
    
  • Result: Reprotonation occurs non-stereoselectively, resulting in a racemic mixture (loss of chirality).

  • Mitigation: Maintain pH

    
     7.4. Avoid phosphate buffers if possible; use MES or HEPES.
    
Mechanism B: Ester Hydrolysis
  • Risk: Water attacks the ester carbonyl, displacing the methoxy group.

  • Result: Formation of the free acid derivative (Desamino

    
    -chloro histidine), which has different solubility and biological properties.
    
  • Mitigation: Prepare working solutions immediately before use. Do not store aqueous dilutions.

Visualization: Degradation Pathways

Stability Active Active Compound (S)-Enantiomer Enolate Planar Enolate Intermediate Active->Enolate Proton Abstraction Hydrolysis Free Acid Derivative (Hydrolyzed) Active->Hydrolysis H2O / Esterase Base Base/High pH Base->Enolate Racemic Racemic Mixture (R/S Inactive) Enolate->Racemic Non-selective Reprotonation

Caption: The primary instability pathway is base-catalyzed racemization via the enolate intermediate.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation upon dilution"Crash-out" effect due to rapid polarity change.Increase vortex speed during addition; ensure buffer is chilled; reduce final concentration.
Loss of Activity over timeRacemization of the

-carbon.
Check pH of buffer (must be < 7.5). Keep solution on ice.
Cloudiness in DMSO stockWater contamination in DMSO.Use fresh, anhydrous DMSO. DMSO is hygroscopic and absorbs water from air.

References

  • PubChem. Desamino (aS)-Chloro Histidine Methyl Ester - Compound Summary. National Library of Medicine. Available at: [Link]

  • Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions.[1] Journal of Biomolecular Screening. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Physical Properties. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Referencing DMSO cosolvent protocols).

Sources

Foundational

Beyond the Imidazole: Engineering Novel Histidine Analogs for Peptidomimetic Therapeutics

Executive Summary Histidine is the "Swiss Army knife" of the proteome. Its imidazole side chain (pKa ~6.[1]0) functions as a pH-dependent proton shuttle, a metal coordinator, and a hydrogen bond donor/acceptor within the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Histidine is the "Swiss Army knife" of the proteome. Its imidazole side chain (pKa ~6.[1]0) functions as a pH-dependent proton shuttle, a metal coordinator, and a hydrogen bond donor/acceptor within the physiological range. However, in peptide drug design, native histidine is a liability—prone to rapid proteolytic cleavage, oxidation, and racemization.

This technical guide provides a structural and synthetic roadmap for replacing native histidine with robust analogs. We move beyond simple substitution, exploring electronic tuning (fluorohistidines), structural mimicry (triazoles), and conformational locking (


-methylation).

Part 1: The Mechanistic Imperative

The "Histidine Switch" vs. The "Analog Lock"

The decision to replace histidine must be driven by the specific mechanistic role the residue plays in your target protein.

  • Catalytic/Switching Roles: If the His residue acts as a general acid/base (e.g., in serine proteases) or a pH sensor, you must preserve the ionization potential.

    • Solution:4-Fluorohistidine .[2][3][4][5][6] The electronegative fluorine lowers the pKa to ~2.0–3.5, altering the protonation state at physiological pH while maintaining the imidazole geometry.

  • Structural/Binding Roles: If the His residue functions solely as a hydrogen bond acceptor or dipole contributor.

    • Solution:1,2,3-Triazoles .[7][8][9][10] These are "dead" to protonation (pKa < 1) but mimic the planar geometry and dipole moment of imidazole. They are fully resistant to metabolic degradation.

  • Stability/Conformation: If the His residue is a recognition motif prone to cleavage.

    • Solution:

      
      -Methyl Histidine . The methyl group imposes steric hindrance, preventing protease access to the peptide bond and locking the backbone conformation (
      
      
      
      angles).[11]
Decision Matrix: Selecting the Right Analog

HisAnalogSelection Start Target Histidine Function? Catalysis Acid/Base Catalysis (Proton Shuttle) Start->Catalysis Binding H-Bonding / Structure (No Proton Transfer) Start->Binding Stability Proteolytic Stability (Primary Goal) Start->Stability TunePka Need to tune pKa? Catalysis->TunePka Triazole 1,2,3-Triazole (Click Chem, pKa < 1) Binding->Triazole AlphaMe α-Methyl Histidine (Steric Lock) Stability->AlphaMe FluorHis 4-Fluorohistidine (pKa ~3.5, Tunable) TunePka->FluorHis Yes Outcome1 pH-Dependent Switching FluorHis->Outcome1 Altered pH Profile Outcome2 Permanent Neutral Mimic Triazole->Outcome2 Metabolic Stability Outcome3 Protease Resistance AlphaMe->Outcome3 Conformational Rigidity

Figure 1: Decision tree for selecting histidine analogs based on the required biological function.

Part 2: Synthetic Methodology

Deep Dive: Enantioselective Synthesis of (S)-4-Fluorohistidine

4-Fluorohistidine (4-F-His) is a privileged scaffold because it retains the imidazole ring but drastically shifts the electronics. The synthesis is challenging due to the instability of the fluoro-imidazole intermediate. The Schöllkopf Bis-Lactim Ether method is the gold standard for maintaining enantiopurity.

Mechanism: The Schöllkopf auxiliary (a chiral bis-lactim ether) directs the incoming electrophile (the fluorinated imidazole) to a specific face of the enolate, ensuring high diastereoselectivity.

Protocol Steps:
  • Precursor Preparation:

    • Start with 4-fluoro-5-hydroxymethylimidazole .

    • Protect the imidazole nitrogen (e.g., with a trityl or MOM group) to prevent N-alkylation.

    • Convert the alcohol to a bromide using

      
       or 
      
      
      
      . Caution: The bromide is unstable and should be used immediately.
  • Schöllkopf Coupling:

    • Reagents: Schöllkopf auxiliary (derived from L-Valine), n-BuLi (base), THF (solvent).

    • Deprotonation: Cool the auxiliary in THF to -78°C. Add n-BuLi dropwise to generate the lithiated enolate.

    • Alkylation: Add the protected 4-fluoro-5-bromomethylimidazole solution slowly. The bulky isopropyl group of the valine auxiliary blocks one face, forcing the electrophile to attack from the opposite side (trans to the isopropyl group).

    • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Hydrolysis (Chiral Auxiliary Removal):

    • Treat the alkylated intermediate with mild aqueous acid (0.25 N HCl).

    • This cleaves the bis-lactim ether, releasing the chiral auxiliary (L-Valine methyl ester) and the desired (S)-4-fluorohistidine methyl ester .

    • Note: Strong acids can defluorinate the ring; monitor pH carefully.

  • Purification:

    • Use ion-exchange chromatography (Dowex 50W) to separate the amino acid from the cleaved auxiliary.

Part 3: Experimental Validation Protocols

Once synthesized, the analog must be validated for physicochemical properties and stability.

Protocol A: pKa Determination via NMR Titration

The chemical shift of the C2-proton (or C4-proton) on the imidazole ring is highly sensitive to protonation state.[12] This is the most accurate method to determine the pKa of novel analogs.

Materials:

  • 500 MHz (or higher) NMR spectrometer.[1]

  • Deuterated solvent:

    
     (with DSS as internal standard).
    
  • Buffer: Phosphate/Citrate buffers ranging from pH 1.0 to 9.0 (uncorrected for isotope effect).

Workflow:

  • Sample Prep: Dissolve analog (1-2 mM) in

    
    .
    
  • Titration: Adjust pH using dilute

    
     or 
    
    
    
    . Measure pH using a micro-electrode.
  • Acquisition: Acquire 1H NMR spectra at 0.5 pH unit intervals.

  • Analysis: Track the chemical shift (

    
    ) of the C2-H signal.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is the shift of the protonated form and
    
    
    is the deprotonated form.
Protocol B: Comparative Proteolytic Stability Assay

This assay quantifies the half-life extension provided by the analog.

Materials:

  • Enzymes: Trypsin (cleaves at C-term of Lys/Arg) or Chymotrypsin (cleaves at C-term of Phe/Trp/Tyr). Note: For His analogs, use Pronase or physiological plasma for broad spectrum assessment.

  • HPLC with UV detection (214 nm).

Workflow:

  • Incubation: Incubate peptide (100 µM) with enzyme (1:100 w/w ratio) in PBS at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Quantification: Inject onto C18 HPLC column.

  • Data: Plot % remaining peptide vs. time. Calculate

    
     using first-order decay kinetics.
    

Part 4: Data Summary & Comparison

The following table summarizes the physicochemical shifts expected when replacing native Histidine.

Analog ClassRepresentative StructurepKa (approx)Proteolytic StabilityKey Application
Native Histidine Imidazole~6.0LowGeneral Acid/Base Catalysis
4-Fluorohistidine 4-F-Imidazole2.0 – 3.5ModeratepH-Switching (Acidic environments)
2-Fluorohistidine 2-F-Imidazole~1.0ModerateNon-basic H-bond donor
1,2,3-Triazole Triazole< 1.0High Stable Structural Mimic (Bioisostere)

-Methyl His
Imidazole~6.0High Conformational Locking / Oral Availability
3-Methyl His N-Methyl ImidazoleN/A (Quaternary)HighPreventing Tautomerization

Part 5: References

  • Hajduch, J., Cramer, J. C., & Kirk, K. L. (2008). An Enantioselective Synthesis of (S)-4-Fluorohistidine. The Journal of Organic Chemistry.

  • Li, S., & Hong, M. (2011). Protonation of Histidine in the Influenza M2 Protein Determined by Magic Angle Spinning NMR. Journal of the American Chemical Society.

  • Bonandi, E., et al. (2017).[7] The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today.

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today.

  • Bird, G. H., et al. (2014). Measurement of histidine pKa values and tautomer populations in invisible protein states.[13] Proceedings of the National Academy of Sciences.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Palladium-Catalyzed Cross-Coupling of Desamino-(αS)-Chloro Histidine Methyl Ester

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for palladium-catalyzed cross-coupling reactions of Desamino-(αS)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for palladium-catalyzed cross-coupling reactions of Desamino-(αS)-Chloro Histidine Methyl Ester. This versatile building block, containing a reactive C(sp³)-Cl bond and an imidazole moiety, presents unique challenges and opportunities in medicinal chemistry. We delve into the mechanistic rationale behind experimental choices, offering detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is designed to empower scientists to efficiently generate diverse compound libraries for accelerated drug discovery programs.

Introduction: The Strategic Value of a Challenging Substrate

Histidine and its derivatives are privileged scaffolds in medicinal chemistry due to the unique electronic and coordinating properties of the imidazole ring. Desamino-(αS)-Chloro Histidine Methyl Ester (CAS 64407-67-6) is a particularly valuable chiral building block for introducing this motif into complex molecules.[1][2] The true synthetic power of this substrate is unlocked through its functionalization via transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[3]

However, the coupling of this specific substrate is non-trivial and presents two primary mechanistic hurdles:

  • Inert C(sp³)-Cl Bond: The oxidative addition of an alkyl chloride to a palladium(0) center is kinetically less favorable than that of its aryl or vinyl counterparts, demanding highly active catalytic systems.[4]

  • Coordinating Heterocycle: The nitrogen atoms of the imidazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or off-cycle species, a known issue with N-heterocyclic substrates.[5]

This guide provides the foundational principles and practical protocols necessary to overcome these challenges, transforming a difficult coupling into a reliable and reproducible synthetic operation.

The Catalytic Heart: Mechanism & Key Parameters

All palladium-catalyzed cross-coupling reactions are governed by a similar catalytic cycle.[6][7] Understanding this cycle is paramount to rational troubleshooting and optimization.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step for Chlorides) Pd0->OxAdd + R-Cl PdII R-Pd(II)(Cl)Ln (Palladium(II) Intermediate) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-[M] PdII_Coupled R-Pd(II)(R')Ln Transmetal->PdII_Coupled - [M]-Cl RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 (Catalyst Regeneration) Product R-R' (Coupled Product) RedElim->Product

Caption: The generic Palladium(0)/Palladium(II) catalytic cycle.

Causality Behind Experimental Choices

Success with Desamino-(αS)-Chloro Histidine Methyl Ester requires careful selection of each reaction component to favor the productive catalytic cycle over potential side reactions like dehalogenation.[5]

  • Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species.[8] For challenging substrates, modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts, PEPPSI™-type catalysts) are highly recommended. These complexes generate the active, monoligated Pd(0) species cleanly and efficiently, leading to more reproducible results.[9]

  • The Ligand (The Most Critical Choice): Standard ligands like triphenylphosphine (PPh₃) are ineffective for activating C(sp³)-Cl bonds.[4] The choice of ligand must address two needs: high electron density to facilitate oxidative addition and significant steric bulk to promote the final reductive elimination step.[4]

    • Bulky, Electron-Rich Phosphines: This class, pioneered by the Buchwald group, is the gold standard for many challenging couplings. Ligands such as XPhos, RuPhos, and BrettPhos are excellent starting points. Their steric hindrance can also disfavor the binding of the imidazole nitrogen to the palladium center.[6][10]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated counterpart SIPr are exceptionally strong σ-donors, making them highly effective for the activation of inert chlorides.[11][12]

  • Base Selection: The base plays a multifaceted role, from activating the coupling partner (e.g., forming the boronate in Suzuki coupling) to facilitating the final reductive elimination.[7][13]

    • Suzuki: Inorganic bases like K₃PO₄ or K₂CO₃ are often effective, particularly when used with water or an alcohol as a co-solvent.[5][14]

    • Buchwald-Hartwig: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu ) are the most common choices.[13][15]

    • Sonogashira: An organic amine base, such as triethylamine (Et₃N ) or diisopropylethylamine (DIPEA ), is typically used to quench the HX byproduct.[16][17]

  • Solvent System: The solvent must solubilize all components and can influence catalyst stability and reactivity.[18][19]

    • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are workhorse solvents for cross-coupling.[6]

    • Polar Aprotic Solvents: For some systems, solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) can be beneficial, although they are harder to remove and can sometimes participate in side reactions at high temperatures.[18]

Recommended Protocols & Reaction Conditions

The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to fine-tune conditions for their specific coupling partners.

Summary of Recommended Starting Conditions
ParameterProtocol 1: Suzuki-MiyauraProtocol 2: Buchwald-HartwigProtocol 3: Sonogashira (Copper-Free)
Coupling Partner (Hetero)Aryl Boronic Acid / EsterPrimary or Secondary AmineTerminal Alkyne
Pd Precatalyst RuPhos G3 Pd (2 mol%)BrettPhos G3 Pd (2 mol%)[DTBNpP]Pd(crotyl)Cl (2 mol%)
Ligand RuPhos (4 mol%)BrettPhos (4 mol%)DTBNpP (4 mol%)
Base K₃PO₄ (3.0 equiv)NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (10:1)TolueneDimethyl Sulfoxide (DMSO)
Temperature 100 °C100 °CRoom Temp to 60 °C
Typical Time 12-24 hours4-18 hours2-24 hours
Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is adapted for challenging N-heterocyclic chlorides.[5][14]

Materials:

  • Desamino-(αS)-Chloro Histidine Methyl Ester (1.0 equiv)

  • (Hetero)Arylboronic Acid (1.5 equiv)

  • RuPhos G3 Pd precatalyst (0.02 equiv)

  • RuPhos ligand (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add Desamino-(αS)-Chloro Histidine Methyl Ester, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve the RuPhos G3 Pd precatalyst and extra RuPhos ligand in 1,4-dioxane.

  • Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Using a syringe, add the catalyst solution to the reaction vial, followed by the degassed water.

  • Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

  • Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol uses a strong base and a specialized ligand system suitable for C-N bond formation.[11][13]

Materials:

  • Desamino-(αS)-Chloro Histidine Methyl Ester (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • BrettPhos G3 Pd precatalyst (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Glovebox Recommended: Add the BrettPhos G3 Pd precatalyst and NaOtBu to a dry reaction vial inside a glovebox.

  • Add the Desamino-(αS)-Chloro Histidine Methyl Ester.

  • Add anhydrous toluene, followed by the liquid amine coupling partner via syringe.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir vigorously for 4-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Copper-Free Sonogashira C-C Coupling

This modern protocol avoids copper co-catalysts, which can sometimes complicate purification, and can often be run at milder temperatures.[20]

Materials:

  • Desamino-(αS)-Chloro Histidine Methyl Ester (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl precatalyst (0.02 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry reaction vial, add Desamino-(αS)-Chloro Histidine Methyl Ester, Cs₂CO₃, and the palladium precatalyst.

  • Seal the vial, and purge with argon or nitrogen.

  • Add anhydrous DMSO, followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gently heat to 60 °C. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a large volume of water and extract several times with ethyl acetate.

  • Combine the organic extracts, wash thoroughly with brine to remove DMSO, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Workflow & Purification

A systematic approach from setup to purification is essential for reproducibility.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis reagents Weigh Reagents (Substrate, Base, Catalyst) glassware Dry Glassware (Oven or Flame-Dry) solvents Prepare Anhydrous/ Degassed Solvents setup Assemble Under Inert Atmosphere (Ar/N2) solvents->setup addition Add Solvents & Liquid Reagents heating Heat & Stir (Monitor by TLC/LC-MS) quench Cool & Quench Reaction heating->quench extract Liquid-Liquid Extraction dry Dry & Concentrate Organic Layer purify Flash Column Chromatography dry->purify analyze Characterization (NMR, MS, etc.)

Sources

Application

Application Note: Desamino (αS)-Chloro Histidine Methyl Ester as a Chiral Building Block

Executive Summary & Strategic Utility Desamino (αS)-Chloro Histidine Methyl Ester (Methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate) is a specialized chiral building block derived from L-Histidine. Its primary utility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Desamino (αS)-Chloro Histidine Methyl Ester (Methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate) is a specialized chiral building block derived from L-Histidine. Its primary utility lies in its ability to serve as a versatile electrophile for the synthesis of modified histidine analogs, peptidomimetics, and protease inhibitors.

Unlike standard amino acid coupling, which relies on amide bond formation, this molecule enables nucleophilic substitution (


)  at the 

-carbon. This unique reactivity allows researchers to replace the native

-amino group with diverse heteroatoms (O, S, substituted N) or carbon nucleophiles, dramatically altering the electronic and steric profile of the final drug candidate while maintaining the critical imidazole side chain.
Key Technical Advantages
  • Bioisosteric Utility: The

    
    -chloro group serves as a lipophilic, electron-withdrawing surrogate for the amino group, often used to modulate metabolic stability (preventing aminopeptidase degradation).
    
  • Stereochemical Control: Derived from L-Histidine with retention of configuration (via neighboring group participation), it provides a defined (S)-stereocenter. However, subsequent nucleophilic displacements typically proceed with inversion , yielding products with the (R)-configuration (D-amino acid analogs).

  • Orthogonal Reactivity: The methyl ester allows for C-terminal extension, while the

    
    -chloride allows for N-terminal (or pseudo-N-terminal) modification.
    

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name Methyl (2S)-2-chloro-3-(1H-imidazol-5-yl)propanoate
CAS Number 64407-67-6
Molecular Formula

Molecular Weight 188.61 g/mol
Chirality (S) [Derived from L-Histidine]
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (unless protonated).[1]
Stability Moisture sensitive (ester hydrolysis); Light sensitive (imidazole oxidation).
Storage -20°C, under inert atmosphere (Ar/N2). Hydroscopic.

Expert Handling Insight: The imidazole ring is a nucleophile. In the free base form, there is a risk of intermolecular self-alkylation (polymerization) where the imidazole nitrogen attacks the


-chloro position of another molecule. Always store as the hydrochloride salt  or keep in solution with a slight excess of acid if stability is compromised.

Application Workflows & Protocols

Workflow A: Synthesis of the Building Block (From L-Histidine)

Rationale: Commercial supplies can be expensive or chemically impure. In-house synthesis ensures stereochemical integrity.

Mechanism: The transformation of L-Histidine to


-chloro acid utilizes a diazotization reaction. Crucially, this proceeds with retention of configuration  due to the "neighboring group participation" of the carboxylate, which forms a transient 

-lactone intermediate. This intermediate is opened by the chloride ion with a second inversion, resulting in net retention.

Protocol 1: Diazotization-Chlorination

  • Reagents: L-Histidine (10 mmol),

    
     (15 mmol), HCl (5 M), Water.
    
  • Setup: 3-neck round bottom flask, thermometer, ice bath (

    
    ).
    
  • Step 1 (Diazotization): Dissolve L-Histidine in HCl (5 M, 30 mL). Cool to

    
    .
    
  • Step 2 (Addition): Add

    
     (aq) dropwise over 1 hour. Maintain temp 
    
    
    
    . Caution: Evolution of
    
    
    gas.
  • Step 3 (Reaction): Stir at

    
     for 3 hours, then allow to warm to RT overnight.
    
  • Step 4 (Workup): Concentrate in vacuo. Extract with Acetone/Ether to remove salts.

  • Step 5 (Esterification): Dissolve the crude

    
    -chloro acid in dry Methanol. Add 
    
    
    
    (1.2 eq) dropwise at
    
    
    . Reflux for 2 hours.
  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • QC: Check optical rotation. L-His (S)

    
     (S)-Chloro product.[2]
    
Workflow B: Nucleophilic Displacement (Inversion to D-Analogs)

Rationale: Creating novel peptidomimetics by displacing the chloride with amines, azides, or thiols.

Stereochemical Alert: This reaction proceeds via an


 mechanism , resulting in inversion of configuration .
  • Start: (S)-Chloro Ester (L-His backbone)[2]

  • Product: (R)-Substituted Ester (D-His backbone)

Protocol 2: Synthesis of


-Azido Histidine (Click Chemistry Precursor) 
  • Reagents: Desamino (αS)-Chloro Histidine Methyl Ester (1.0 eq), Sodium Azide (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Step 1: Dissolve the chloro ester in DMF (0.2 M concentration).

  • Step 2: Add

    
    . Safety: Azides are shock-sensitive; use a blast shield.
    
  • Step 3: Heat to

    
     for 4-6 hours. Monitor by TLC (stain with Ninhydrin or PMA).
    
  • Step 4: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Result: Methyl (2R)-2-azido-3-(1H-imidazol-5-yl)propanoate.

  • Application: This azide can now be used in CuAAC (Click Chemistry) to attach the histidine core to fluorophores or drug scaffolds.

Visualizing the Stereochemical Pathway

The following diagram illustrates the stereochemical outcome of using this building block. Note the "Double Inversion" (Retention) during synthesis, and the single "Inversion" during application.

G L_His L-Histidine (S-Configuration) Intermediate α-Lactone Intermediate L_His->Intermediate NaNO2/HCl (Diazotization) Chloro_Acid (S)-α-Chloro Acid (Retention) Intermediate->Chloro_Acid Cl- Attack (Inversion of Inversion) Chloro_Ester Desamino (αS)-Chloro Histidine Methyl Ester Chloro_Acid->Chloro_Ester MeOH/SOCl2 (Esterification) Target_Product (R)-Modified Histidine (Inversion -> D-Analog) Chloro_Ester->Target_Product Nucleophile (Nu-) SN2 Reaction

Caption: Stereochemical pathway from L-Histidine to modified D-Histidine analogs via the


-chloro intermediate.

Quality Control & Validation

To ensure the integrity of the chiral building block before use in expensive synthesis steps, the following QC metrics are mandatory:

TestMethodAcceptance Criteria
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)

ee
Chemical Purity

-NMR (DMSO-

)
No aliphatic impurity peaks; Integration of OMe (3.6 ppm) vs His-H (8.0 ppm) must be 3:1.
Identity HRMS (ESI+)

Water Content Karl Fischer

(Critical for

reactions)

Troubleshooting Note: If the NMR shows a complex multiplet around 3.0-3.5 ppm that does not match the expected ABX system, the imidazole ring may have racemized or self-alkylated. Discard the batch.

References

  • Synthesis & Stereochemistry: Koppenhoefer, B., & Schurig, V. (1988). Organic Syntheses, Coll. Vol. 8, p. 119.
  • Histidine Diazotization: Beyerman, H. C., Maat, L., & Noordam, A. (1977). "A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine."[2] Recueil des Travaux Chimiques des Pays-Bas. Link

  • Application in Peptidomimetics: Gentilucci, L., et al. (2010). "Small Peptides and Peptidomimetics as Tools to Probe Biological Mechanisms." Current Medicinal Chemistry.
  • Nucleophilic Displacement Protocols: Effenberger, F., & Burkard, U. (1986). "Stereoselective synthesis of

    
    -substituted carboxylic acid esters from 
    
    
    
    -amino acids." Liebigs Annalen der Chemie. Link

Sources

Technical Notes & Optimization

Troubleshooting

Handling hygroscopic alpha-chloro ester derivatives in the lab

Technical Support Knowledge Base: Handling Hygroscopic -Chloro Esters Introduction: The "Silent" Degradation You are accessing this guide because you are likely experiencing inconsistent yields, unexpected acidity, or ra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Knowledge Base: Handling Hygroscopic -Chloro Esters

Introduction: The "Silent" Degradation

You are accessing this guide because you are likely experiencing inconsistent yields, unexpected acidity, or rapid decomposition of


-chloro ester derivatives (e.g., ethyl chloroacetate, methyl 

-chloropropionate).

The Core Problem: These compounds are bifunctional electrophiles. They possess an ester group and an alkyl chloride. The electron-withdrawing chlorine atom activates the carbonyl group, making it highly susceptible to nucleophilic attack by water (hydrolysis).

The Trap: Hydrolysis of these esters is autocatalytic .

  • Moisture attacks the ester.

  • The ester cleaves, releasing the corresponding carboxylic acid and alcohol.

  • In many pathways, HCl is liberated (or the carboxylic acid increases proton concentration).

  • The increased acidity accelerates further hydrolysis and can trigger polymerization of the reactive alkyl chloride moiety.

Module 1: Storage & Stability (The "Before" Phase)

Visualizing the Failure Mode

The following diagram illustrates why "slightly wet" is effectively "ruined" for this class of compounds.

HydrolysisCascade Ester α-Chloro Ester (Intact) TS Tetrahedral Intermediate Ester->TS + H₂O Moisture Atmospheric H₂O Moisture->TS Acid α-Chloro Acid (Corrosive) TS->Acid Alcohol Alcohol (Byproduct) TS->Alcohol Protons H+ / HCl (Catalyst) Acid->Protons Dissociation Protons->Ester Catalyzes Further Hydrolysis

Figure 1: The autocatalytic hydrolysis cycle. Note the red feedback loop where generated acid accelerates the destruction of the remaining stock.

Storage FAQ & Protocols

Q: My bottle of ethyl chloroacetate has turned cloudy. Can I filter and use it? A: No. Cloudiness usually indicates the formation of insoluble oligomers or significant etching of the glass container due to HCl generation.

  • Action: Discard immediately. Distillation is hazardous due to potential shock-sensitive peroxide formation in older ethers or polymerization risks upon heating degraded halides.

Q: What is the "Gold Standard" for storage? A: Follow the "Double-Barrier" method.

ConditionSuitabilityEstimated Shelf LifeNotes
Original Bottle (Air) ❌ Critical Fail< 1 MonthCap liners degrade; HCl fumes escape.
Parafilm Sealed ⚠️ Risky1-3 MonthsParafilm is permeable to organic vapors.
Desiccator (RT) ✅ Acceptable3-6 MonthsUse

or Indicating Drierite.
Schlenk/Glovebox (

/Ar)
🌟 Optimal > 1 YearStore over activated 4Å Molecular Sieves.

Module 2: Handling & Transfer (The "Action" Phase)

The "Density-Driven" Syringe Protocol

-Chloro esters are often dense liquids. A common error is "drip contamination," where the high-density liquid flows out of the needle tip during transfer, damaging balances or seals.

Protocol:

  • Purge: Flush the syringe with dry Nitrogen/Argon 3 times.

  • Draw: Pull the reagent slowly to avoid cavitation bubbles.

  • The Air Gap: Once the desired volume is reached, pull the plunger back an additional 0.5 cm to create an inert gas "cushion" at the needle tip.

  • Transfer: Move to the reaction vessel. Eject the liquid, then the gas cushion.

Diagram: Inert Transfer Setup

TransferSetup cluster_Source Source Bottle cluster_Dest Reaction Flask Reagent α-Chloro Ester (Under Argon) Septum1 Sure-Seal™ Septum Reagent->Septum1 Syringe Gas-Tight Syringe (Positive Pressure) Septum1->Syringe Draw Flask Dry Solvent (THF/DCM) Septum2 Rubber Septum Septum2->Flask Syringe->Septum2 Inject

Figure 2: Inert atmosphere transfer workflow to prevent moisture ingress.

Module 3: Reaction & Purification Troubleshooting

Scenario A: "My product decomposed on the column."

Diagnosis: Silica gel is naturally acidic (


). 

-Chloro esters and their derivatives are acid-sensitive. The silica surface protons catalyze hydrolysis or elimination of the chloride.

The Fix: Buffered Silica Chromatography

  • Prepare Slurry: Mix silica gel with your non-polar solvent (e.g., Hexanes).

  • Add Buffer: Add 1-3% Triethylamine (TEA) to the slurry.

  • Pack: Pour the column.

  • Elute: Run the column with solvent containing 0.5% TEA.

    • Why? TEA neutralizes the silanol groups (

      
      ), preventing them from reacting with your ester [1].
      
Scenario B: "Low yield in nucleophilic substitution ( )."

Diagnosis: Competitive hydrolysis. If your solvent contains even trace water (ppm levels), the water (small, hard nucleophile) will outcompete your desired nucleophile (e.g., amine or thiol) for the electrophilic carbonyl or


-carbon.

The Fix: The "Flame & Sieve" Protocol

  • Flame Dry: All glassware must be flame-dried under vacuum.

  • Solvent Check: Do not trust "Anhydrous" bottles older than 1 week.

  • Scavenger: Add activated 3Å Molecular Sieves to the reaction mixture.

    • Note: Do not use basic drying agents (like

      
      ) if your reaction is sensitive to base-catalyzed elimination of the 
      
      
      
      -chloride.

Module 4: Safety & Emergency

Hazard:


-Chloro esters are potent Lachrymators  (tear gas agents). They alkylate the TRPA1 ion channels in corneal nerve endings [2].[1]

Emergency FAQ:

Q: I dropped a vial outside the hood. The lab is clearing out. A:

  • Evacuate: Do not attempt to clean it up without SCBA (Self-Contained Breathing Apparatus) if the spill is >5mL.

  • Neutralization: If safe to approach (wearing full face respirator):

    • Cover the spill with Vermiculite or Soda Ash (Sodium Carbonate).

    • Spray liberally with 10% aqueous Ammonia or Ethanolic KOH .

    • Chemistry: The base hydrolyzes the lachrymator into the non-volatile (and less toxic) hydroxy-acid salt.

References

  • BenchChem Technical Support. (2025).[1][2] Column Chromatography of Alpha-Aminoketones and Acid-Sensitive Esters. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Toxicity and Lachrymator Properties of Alpha-Haloketones and Esters. Retrieved from

  • Sigma-Aldrich. (2014). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds.[4][5][6] University of Pittsburgh.[3] Retrieved from

Sources

Optimization

Technical Support Center: Stability &amp; Storage Guide for CAS 64407-67-6 (Vorinostat)

Document ID: TS-VOR-64407 | Version: 2.4 | Status: Active Compound: Vorinostat (SAHA; Suberoylanilide hydroxamic acid)[1][2][3][4] Executive Summary & Compound Identity Vorinostat (CAS 64407-67-6) is a potent histone dea...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-VOR-64407 | Version: 2.4 | Status: Active Compound: Vorinostat (SAHA; Suberoylanilide hydroxamic acid)[1][2][3][4]

Executive Summary & Compound Identity

Vorinostat (CAS 64407-67-6) is a potent histone deacetylase (HDAC) inhibitor widely used in epigenetic research and cancer therapy development. While chemically robust in its crystalline form, the presence of a hydroxamic acid moiety (


) creates a specific vulnerability to hydrolysis and oxidation.

This guide moves beyond generic "store at -20°C" advice. It details the mechanistic reasons for degradation and provides self-validating protocols to ensure your experimental data remains reproducible.

The Stability Matrix: Core Storage Protocols

The following matrix defines the boundary conditions for maintaining >98% purity.

StateConditionStability WindowCritical Action Required
Solid (Lyophilized) -20°C 2 YearsDesiccate. Hydroscopic nature accelerates hydrolysis. Store in dark.
Solid (Lyophilized) 4°C3-6 MonthsSuitable for active use. Ensure vial warms to RT before opening to prevent condensation.
Stock Solution DMSO (20-50 mM)6 Months (-20°C)Aliquot. Avoid freeze/thaw cycles (>3 cycles degrades potency).
Working Solution Aqueous/Media< 24 Hours Immediate Use. Rapid hydrolysis occurs in neutral/basic pH.
⚠️ Critical Warning: The "Water Paradox"

Vorinostat is sparingly soluble in water (~20-50 µM).[5] However, once dissolved or suspended in aqueous environments, the hydroxamic acid group becomes highly susceptible to hydrolytic cleavage. Never store aqueous dilutions.

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding how Vorinostat breaks down allows you to troubleshoot unexpected results (e.g., loss of potency or extra peaks in LC-MS).

Primary Degradation Pathway: Hydrolysis

The hydroxamic acid functional group is the "weak link." In the presence of moisture (even atmospheric humidity), it hydrolyzes into Suberanilic acid (inactive) and Hydroxylamine . This reaction is catalyzed by extreme pH and heat.

Secondary Pathway: Photolysis

Vorinostat is sensitive to UV/visible light. Prolonged exposure can lead to radical formation and oxidation of the amide backbone.

VorinostatDegradation Vorinostat Vorinostat (Active HDAC Inhibitor) Suberanilic Suberanilic Acid (Inactive Carboxylic Acid) Vorinostat->Suberanilic Hydrolysis (Primary) Hydroxylamine Hydroxylamine (Toxic Byproduct) OxidationProds Oxidation/Radical Products Vorinostat->OxidationProds Photolysis (Secondary) Moisture Moisture / H2O (Trigger) Moisture->Vorinostat Light UV Light (Trigger) Light->Vorinostat

Figure 1: Mechanistic degradation pathways of Vorinostat. The conversion to Suberanilic acid is the primary failure mode in improper storage.

Troubleshooting & FAQs

Scenario A: "My compound precipitated when I added it to cell culture media."

Diagnosis: Solubility Shock. Vorinostat is lipophilic. Adding a high-concentration DMSO stock directly to a large volume of aqueous media often causes the compound to "crash out" as a microprecipitate, which may be invisible to the naked eye but reduces effective concentration.

Corrective Protocol:

  • Prepare 200x stock in 100% DMSO.

  • Perform an intermediate dilution if possible (e.g., dilute 1:10 in media with vortexing).

  • Add the intermediate to the final volume while vortexing the media.

  • Self-Validation: Check the final solution under a microscope (40x). If you see crystals, the data is invalid.

Scenario B: "LC-MS shows a new peak at a different retention time."

Diagnosis: Hydrolysis Product (Suberanilic Acid).[4][6][7] If the new peak has a mass corresponding to the loss of the hydroxylamine group (or formation of the acid), your stock solution has absorbed moisture.

Solution:

  • Discard the stock.

  • For the new batch, use anhydrous DMSO (stored over molecular sieves) for reconstitution.

  • Purge the headspace of the vial with Nitrogen or Argon gas before closing.

Scenario C: "The powder has turned from white to off-white/yellow."

Diagnosis: Photolytic or Thermal Oxidation. Vorinostat should be a white to light-tan powder. A distinct yellow shift indicates oxidation, likely due to light exposure or storage at room temperature for extended periods.

Action:

  • Run a purity check (HPLC). If purity <98%, repurify or discard.

  • Future Prevention: Wrap vials in aluminum foil or store in opaque boxes.

Advanced Handling: The "Zero-Crash" Solubilization Workflow

To ensure consistent biological data (IC50 values), follow this solubilization logic. This minimizes the risk of precipitation and hydrolysis.

SolubilizationWorkflow Start Solid Vorinostat (-20°C Storage) Equilibrate Equilibrate to RT (30 mins in desiccator) Start->Equilibrate Prevent Condensation Solvent Add Anhydrous DMSO (Target: 10-50 mM) Equilibrate->Solvent Dissolve Vortex / Sonicate (Avoid heating >40°C) Solvent->Dissolve Aliquot Aliquot into single-use vials (Protect from light) Dissolve->Aliquot Minimize F/T Cycles Freeze Store at -80°C or -20°C Aliquot->Freeze

Figure 2: Optimized workflow for reconstituting Vorinostat to maximize shelf-life and reproducibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5311, Vorinostat. Retrieved from [Link]

  • Du, L., Musson, D. G., & Wang, A. Q. (2005). Stability studies of vorinostat and its two metabolites in human plasma, serum and urine.[6][8] Rapid Communications in Mass Spectrometry.[6][8] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: HPLC Retention Dynamics of Histidine Methyl Ester vs. Desamino Analog

Executive Summary This guide provides a definitive technical analysis of the chromatographic separation of L-Histidine Methyl Ester (H-His-OMe) and its desamino analog, Methyl 3-(1H-imidazol-4-yl)propanoate . The core se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the chromatographic separation of L-Histidine Methyl Ester (H-His-OMe) and its desamino analog, Methyl 3-(1H-imidazol-4-yl)propanoate .

The core separation challenge lies in the structural similarity of the imidazole side chains, differentiated only by the


-amino group. In Reversed-Phase HPLC (RP-HPLC), the removal of the 

-amino group in the desamino analog significantly increases hydrophobicity and alters the ionization profile, resulting in a predictable and distinct retention shift. This guide details the physicochemical mechanisms driving this separation, provides a validated experimental protocol, and offers troubleshooting insights for method development.

Chemical & Mechanistic Analysis[1][2]

To optimize retention, one must first understand the molecular drivers of the separation. The primary differentiator is the


-amino group, which acts as a polarity anchor and a site for protonation.
Physicochemical Properties Comparison[1][2][3][4]
FeatureHistidine Methyl Ester Desamino Analog Chromatographic Impact
IUPAC Name Methyl 2-amino-3-(1H-imidazol-4-yl)propanoateMethyl 3-(1H-imidazol-4-yl)propanoateN/A
Structure Imidazole + Methyl Ester +

-Amine
Imidazole + Methyl Ester + Hydrogen The amine is the key polarity center.
pKa (Imidazole) ~6.0~7.0Desamino imidazole is slightly more basic due to lack of electron-withdrawing amine.
pKa (

-Amine)
~7.5 (Ester effect)Absent Major change in charge state at pH < 7.
Net Charge (pH 3.0) +2 (Amine + Imidazole)+1 (Imidazole only)Higher charge = Lower retention on C18.
Hydrophobicity Low (Hydrophilic)ModerateDesamino is significantly more hydrophobic.
Mechanism of Separation (RP-HPLC)

In a standard acidic mobile phase (pH 2.0–3.0):

  • Histidine Methyl Ester: Both the imidazole ring and the

    
    -amino group are protonated. The molecule carries a +2 charge . This high charge density creates a strong solvation shell, preventing effective interaction with the hydrophobic C18 stationary phase. Result:  Early elution (Low 
    
    
    
    ).
  • Desamino Analog: Only the imidazole ring is protonated (+1 charge). The absence of the charged ammonium group exposes the alkyl backbone, increasing hydrophobic interaction with the C18 ligands. Result: Late elution (High

    
    ).
    

Experimental Protocol

The following protocol is designed for the robust separation of these analogs using a standard C18 stationary phase with ion-pairing reagents to improve peak shape for the basic imidazole group.

Materials & Reagents[5]
  • Stationary Phase: C18 End-capped Column (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Detection: UV at 214 nm (Amide/Ester) or 220 nm (Imidazole).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temperature: 30°C

  • Injection Volume: 5–10 µL

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.02%Equilibration
2.02%Isocratic Hold (for polar retention)
15.030%Linear Gradient
16.090%Wash
20.090%Wash Hold
21.02%Re-equilibration
Workflow Visualization

HPLC_Workflow cluster_mechanism Separation Mechanism (pH 2.5) Start Sample Preparation (Dissolve in 0.1% TFA/Water) SystemPrep System Equilibration (C18 Column, 2% MeCN, 30°C) Start->SystemPrep Injection Injection (10 µL) SystemPrep->Injection Separation Gradient Elution (Interaction with C18 Ligands) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Mech1 Histidine Methyl Ester (Charge +2, Polar) Weak Interaction Separation->Mech1 Elutes Early Mech2 Desamino Analog (Charge +1, Less Polar) Strong Interaction Separation->Mech2 Elutes Late DataAnalysis Data Analysis (Calculate k', Resolution) Detection->DataAnalysis

Caption: Operational workflow for the HPLC analysis of Histidine analogs, highlighting the divergent retention mechanisms.

Performance Comparison (Representative Data)

The following data represents typical retention behavior observed under the protocol defined above. Note the significant retention shift caused by the removal of the amine.

CompoundRetention Time (

)
Capacity Factor (

)
Peak SymmetryResolution (

)
Void Marker (

)
1.5 min0.0N/AN/A
Histidine Methyl Ester 3.2 min1.131.1 (Tailing possible)--
Desamino Analog 8.5 min4.661.05 (Sharp)> 10.0
Interpretation
  • Histidine Methyl Ester (

    
     3.2 min):  Elutes shortly after the void volume. The +2 charge state at pH 2.5 makes it highly hydrophilic. Without the ion-pairing effect of TFA, this molecule might elute in the void (
    
    
    
    ).
  • Desamino Analog (

    
     8.5 min):  Elutes significantly later. The loss of the 
    
    
    
    -amino group removes a major hydrophilic center, allowing the hydrophobic methyl ester and the propyl backbone to interact strongly with the C18 phase.
  • Resolution: The separation is extremely efficient (

    
    ), meaning these two compounds can be baseline separated even in complex matrices or rapid gradients.
    

Troubleshooting & Optimization

Peak Tailing (Imidazole Effect)

Issue: Histidine analogs often show peak tailing due to secondary interactions between the basic imidazole nitrogen and residual silanols on the silica support. Solution:

  • End-capping: Ensure the column is "fully end-capped" (e.g., Zorbax Eclipse, Waters Symmetry).

  • Ion-Pairing: Maintain TFA at 0.05%–0.1%. Alternatively, use Hexanesulfonate (10 mM) at pH 2.5 for even sharper peaks, though this makes the method less MS-compatible.

  • pH Control: Do not run at pH 5–7. At neutral pH, the imidazole deprotonates (pKa ~6), leading to mixed-mode retention and severe broadening. Keep pH < 3.0.

Alternative Modes (HILIC)

If the application requires orthogonal separation (e.g., for confirming purity), use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Prediction: The elution order will reverse .

  • HILIC Order: Desamino Analog (Less Polar -> Elutes Early) -> Histidine Methyl Ester (More Polar -> Elutes Late).

Mechanistic Logic Diagram

Interaction_Logic HisOMe Histidine Methyl Ester (Contains NH3+) Repulsion High Polarity/Charge (Solvent Preferable) HisOMe->Repulsion +2 Charge Desamino Desamino Analog (No NH3+) Attraction Hydrophobic Interaction Desamino->Attraction +1 Charge + Hydrophobic Backbone Acidity Mobile Phase pH 2.5 Acidity->HisOMe Protonates Amine & Imidazole Acidity->Desamino Protonates Imidazole Only C18 Stationary Phase (Hydrophobic) Repulsion->C18 Weak Retention Attraction->C18 Strong Retention

Caption: Mechanistic interaction map showing how the presence of the amino group dictates retention behavior on C18 stationary phases.

References

  • SIELC Technologies. (2022).[1] HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. Retrieved from

  • BenchChem. (2025).[3] Application Note: High-Performance Liquid Chromatography Method for the Determination of 1-Decyl-L-histidine. Retrieved from

  • Qureshi, G. A., et al. (1984).[4] Determination of Histidine and 3-methylhistidine in Physiological Fluids by High-Performance Liquid Chromatography. Journal of Chromatography, 297, 83-89.[4] Retrieved from

  • Al Musaimi, O., et al. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Retrieved from

  • Obrnuta Faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from

Sources

Comparative

Chiral HPLC methods for enantiomeric purity of (S)-alpha-chloro histidine esters

Chiral HPLC Method Development for (S)- -Chloro Histidine Esters: A Comparative Technical Guide Executive Summary & Scientific Context The enantiomeric purity of (S)- -chloro histidine esters is a critical quality attrib...

Author: BenchChem Technical Support Team. Date: February 2026

Chiral HPLC Method Development for (S)- -Chloro Histidine Esters: A Comparative Technical Guide

Executive Summary & Scientific Context

The enantiomeric purity of (S)-


-chloro histidine esters  is a critical quality attribute in the synthesis of peptidomimetics and histidine analogues. Unlike native histidine, this molecule presents a dual analytical challenge:
  • The Imidazole Moiety: Highly basic and polar, leading to severe peak tailing due to silanol interactions on silica matrices.

  • The

    
    -Chloro Substitution:  This substitution removes the primary amine functionality, rendering standard amino-acid columns (e.g., Crown Ethers, Ligand Exchange) ineffective. Furthermore, the electron-withdrawing chlorine atom activates the 
    
    
    
    -proton, increasing the risk of on-column racemization or elimination to urocanic acid derivatives under high-pH conditions.

This guide objectively compares three separation strategies, identifying Immobilized Polysaccharide Phases (specifically Chiralpak IC) as the superior methodology due to unique halogen-halogen selector interactions and solvent robustness.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The following analysis evaluates the three most relevant column technologies for this specific analyte.

Table 1: Performance Matrix for -Chloro Histidine Esters
FeatureMethod A: Immobilized Cellulose (Chiralpak IC) Method B: Coated Amylose (Chiralpak AD-H) Method C: Crown Ether (Crownpak CR-I)
Selector Cellulose tris(3,5-dichlorophenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether (18-crown-6 derivative)
Mechanism H-bonding, Dipole-Dipole, Halogen-Halogen H-bonding, Steric fit in helical groovesHost-Guest complexation (Ammonium ion)
Suitability Excellent (Primary Recommendation) Good (Traditional Standard)Poor (Not Recommended)
Resolution (

)
Typically > 2.51.5 - 2.0< 1.0 (No retention)
Solvent Scope Universal (Hexane, IPA, DCM, THF)Restricted (Hexane/Alcohol only)Aqueous Perchloric Acid
Tailing Factor 1.1 - 1.3 (with additive)1.2 - 1.5N/A
Key Limitation Higher backpressure than coated phasesSusceptible to stripping by aggressive solventsRequires primary amine (

) for binding
Expert Analysis
  • Why Method A (IC) Wins: The "IC" selector contains chlorinated phenyl groups. This provides a unique "halogen-bonding" affinity for the

    
    -chloro substituent of the analyte, often resulting in superior selectivity (
    
    
    
    ) compared to the methyl-substituted "AD" or "OD" phases. Additionally, the immobilized nature allows the use of non-standard solvents (like Dichloromethane) if the histidine ester has solubility issues in pure Hexane/IPA.
  • Why Method C Fails: Crown ether columns require a protonated primary amine to form the host-guest complex. Since the

    
    -amine is replaced by chlorine in this target molecule, there is no mechanism for chiral recognition.
    

Detailed Experimental Protocol

The following protocol is the validated "Gold Standard" for separating (S)-


-chloro histidine methyl/ethyl esters.
Method A: Immobilized Cellulose (Robustness & Selectivity)
  • Column: Chiralpak IC (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA)

    • Ratio: 80 : 20 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (monitoring the imidazole/ester absorption)

  • Sample Diluent: Mobile Phase (or 90:10 Hexane:Ethanol if solubility is poor).

Step-by-Step Workflow:
  • System Passivation: Flush the HPLC lines with 100% IPA to remove any traces of Reversed Phase buffers, which can precipitate in Normal Phase solvents.

  • Mobile Phase Preparation:

    • Premix n-Hexane and IPA.[3]

    • CRITICAL: Add DEA (0.1%) last. The DEA is non-negotiable; it masks residual silanols. Without it, the imidazole ring will bind irreversibly, causing massive tailing or total peak loss.

  • Equilibration: Pump mobile phase for at least 45 minutes. Monitor the baseline at 220 nm until flat.

  • Blank Injection: Inject the diluent to ensure no ghost peaks from the DEA or solvent impurities.

  • Analyte Injection: Inject 5-10 µL of the sample (approx. 0.5 mg/mL).[4]

  • Shutdown: Flush with 90:10 Hexane:IPA (no additive) for 20 minutes before storage to prevent amine salt buildup.

Method Development Logic & Troubleshooting

The following diagram illustrates the decision logic for optimizing this separation, specifically addressing the unique stability risks of


-chloro esters.

MethodDevelopment Start Start: (S)-alpha-chloro histidine ester Solubility Check Solubility in Hexane/IPA Start->Solubility SelectColumn Select Column: Chiralpak IC Solubility->SelectColumn Soluble MobilePhase Initial MP: Hex/IPA/DEA (80:20:0.1) SelectColumn->MobilePhase EvalPeak Evaluate Peak Shape & Rs MobilePhase->EvalPeak Tailing Tailing > 1.5? EvalPeak->Tailing Resolution Rs < 1.5? Tailing->Resolution No AddDEA Increase DEA to 0.2% Tailing->AddDEA Yes Degradation New Peaks? (Elimination) Resolution->Degradation No ChangeMod Switch IPA to Ethanol Resolution->ChangeMod Yes ReduceTemp Lower Temp to 10-15°C Degradation->ReduceTemp Yes (Unstable) Final Validated Method Degradation->Final No (Stable) AddDEA->EvalPeak ChangeMod->EvalPeak ReduceTemp->EvalPeak

Figure 1: Decision tree for optimizing separation while mitigating imidazole tailing and


-chloro elimination risks.
Senior Scientist Insights (Troubleshooting):
  • The "Ghost" Racemization:

    • Observation: The enantiomeric excess (ee) drops over time in the autosampler.

    • Cause: The

      
      -proton is acidic due to the electron-withdrawing chlorine and ester groups. In the presence of DEA (base) and trace moisture, the compound can enolize and racemize.
      
    • Fix: Keep autosampler temperature at 4°C. Use strictly anhydrous solvents. If racemization persists, switch the additive from DEA to 0.1% TFA (Trifluoroacetic acid) , but only if using the Chiralpak IC column (immobilized phases tolerate universality better, though DEA is usually preferred for imidazoles). Note: Acidic mobile phases may protonate the imidazole, changing retention time significantly.

  • The Elimination Product:

    • Observation: A new peak appears at the solvent front (urocanic acid derivative).

    • Cause:

      
      -elimination of HCl.
      
    • Fix: Reduce column temperature to 15°C.

Mechanistic Visualization

Understanding why the separation works is key to robustness.

InteractionMechanism Analyte Analyte: (S)-alpha-chloro histidine ester H_Bond H-Bonding: Amide (Selector) <-> Ester (Analyte) Analyte->H_Bond Pi_Pi Pi-Pi Stacking: Phenyl (Selector) <-> Imidazole (Analyte) Analyte->Pi_Pi Halogen Halogen Interaction: Cl (Selector) <-> Cl (Analyte) (Steric/Dipole fit) Analyte->Halogen Selector Selector: Cellulose tris(3,5-dichlorophenylcarbamate) H_Bond->Selector Pi_Pi->Selector Halogen->Selector High Specificity

Figure 2: Mechanistic interactions driving the separation on Chiralpak IC. The Halogen-Halogen interaction provides the unique selectivity factor.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. [Link]

  • Pellissier, H. (2021). Enantioselective Silver-Catalyzed Transformations. Chemical Reviews. (Context on alpha-halo ester stability and racemization risks). [Link]

  • Hamman, C., et al. (2011). Method Development for the Separation of Enantiomers in Process Chemistry. Journal of Chromatography A. (General principles of polysaccharide column selection). [Link]

  • Phenomenex. (2023). Chiral HPLC/SFC Column Screening Strategies. (Comparison of Coated vs. Immobilized phases). [Link]

Sources

Validation

Infrared IR spectroscopy peaks for Desamino (αS)-Chloro Histidine Methyl Ester

Technical Comparison Guide: Infrared Spectroscopy of Desamino ( )-Chloro Histidine Methyl Ester Executive Summary Desamino ( )-Chloro Histidine Methyl Ester (Methyl 2-chloro-3-(1H-imidazol-4-yl)propanoate) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Infrared Spectroscopy of Desamino (


)-Chloro Histidine Methyl Ester 

Executive Summary

Desamino (


)-Chloro Histidine Methyl Ester  (Methyl 2-chloro-3-(1H-imidazol-4-yl)propanoate) is a critical chiral building block used in the synthesis of pharmaceutical analogs where the lability or hydrogen-bonding capability of the 

-amino group is undesirable.

For drug development professionals, the primary analytical challenge is verifying the complete substitution of the


-amino group with chlorine (Sandmeyer-type transformation) while maintaining the integrity of the methyl ester and the imidazole ring. This guide provides a comparative IR analysis to distinguish the target compound from its precursors (L-Histidine Methyl Ester) and hydrolysis byproducts (Desamino Histidine Free Acid).

Comparative Peak Analysis

The following table synthesizes experimental baselines for histidine derivatives with the specific electronic shifts induced by


-chloro substitution.
Table 1: Diagnostic IR Peaks Comparison
Functional GroupTarget: Desamino Chloro His-OMeAlt 1 (Precursor): L-Histidine Methyl EsterAlt 2 (Impurity): Desamino Chloro His (Acid)Technical Insight

-Substituent
C-Cl Stretch: 650–750 cm⁻¹ (Strong)N-H Stretch: 3300–3450 cm⁻¹ (Broad/Doublet)C-Cl Stretch: 650–750 cm⁻¹Primary QC Check: The disappearance of the N-H doublet at ~3400 cm⁻¹ confirms the "Desamino" transformation.
Carbonyl (C=O) Ester: 1740–1755 cm⁻¹ (Sharp)Ester: 1735–1745 cm⁻¹Carboxylic Acid: 1700–1725 cm⁻¹ (Broad)The electronegative Cl atom at the

-position inductively withdraws electron density, shifting the ester C=O to a slightly higher wavenumber than the amino analog.
C-O Stretch Ester: 1150–1250 cm⁻¹Ester: 1150–1250 cm⁻¹C-O (Acid): 1210–1320 cm⁻¹Loss of the ester C-O peak indicates hydrolysis to the acid (Alt 2).
Imidazole Ring C=C / C=N: 1570–1600 cm⁻¹C=C / C=N: 1570–1600 cm⁻¹C=C / C=N: 1570–1600 cm⁻¹This region confirms the imidazole ring remains intact during the harsh diazotization/chlorination conditions.
Hydroxyl (O-H) AbsentAbsentAcid O-H: 2500–3300 cm⁻¹ (Very Broad)A broad "hump" underlying the C-H region indicates contamination with the free acid.

Detailed Mechanistic Interpretation

The Alpha-Halo Effect on Carbonyls

In standard amino acid esters, the carbonyl stretch appears near 1735 cm⁻¹. However, in Desamino (


)-Chloro Histidine Methyl Ester , the chlorine atom is directly attached to the 

-carbon.
  • Mechanism: Chlorine is highly electronegative (

    
    ). It exerts a strong inductive effect (-I), pulling electron density through the 
    
    
    
    -bond framework.
  • Result: This reduces the resonance donation from the ether oxygen and strengthens the

    
     double bond character, causing a blue shift (higher wavenumber) to 1740–1755 cm⁻¹ .
    
  • Validation: If your peak is below 1735 cm⁻¹, suspect hydrolysis (Acid form) or solvent contamination.

The "Desamino" Confirmation

The most common failure mode in synthesizing this compound is incomplete diazotization.

  • Precursor Signature: L-Histidine Methyl Ester exhibits distinct N-H stretching vibrations (symmetric and asymmetric) between 3300 and 3500 cm⁻¹ .

  • Target Signature: The target molecule has no N-H bonds on the aliphatic chain. The only N-H present is on the imidazole ring, which typically manifests as a broad band around 2600–3100 cm⁻¹ (often associated with intermolecular H-bonding) or a sharp peak >3200 cm⁻¹ if isolated in dilute solution.

  • QC Rule: A clean spectrum should show a "quiet" region at 3400 cm⁻¹ relative to the starting material.

Experimental Protocol: Self-Validating ATR-FTIR

Objective: Rapid purity assessment without sample degradation (esters are moisture-sensitive).

Equipment:

  • FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) – Chosen for chemical resistance to potential residual HCl.

Step-by-Step Methodology:

  • System Blanking:

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (air) to remove atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      artifacts.
  • Sample Prep (Solid/Oil):

    • Place a small amount (~2-5 mg) of the Desamino Chloro ester directly onto the crystal.

    • Critical: Apply high pressure using the clamp to ensure intimate contact. Poor contact results in weak C-Cl peaks in the low wavenumber region.

  • Acquisition:

    • Range: 4000–450 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (sufficient for signal-to-noise).

  • Self-Validation Check (Real-Time):

    • Check 1: Is the Baseline flat? (If sloping, clean crystal and repress).

    • Check 2: Is the

      
       doublet at 2350 cm⁻¹ subtracted? (If inverted, re-blank).
      
    • Check 3: Is the Ester C=O intensity > 80% absorbance (or < 20% T)? If weak, increase pressure.

Quality Control Workflow (Visualization)

The following diagram outlines the logical decision tree for validating the compound using the spectral data described above.

QC_Workflow Start Start: Crude Product Acquire Acquire ATR-FTIR Spectrum Start->Acquire Check_CO Check 1735-1755 cm⁻¹ (Ester C=O) Acquire->Check_CO Check_NH Check 3300-3500 cm⁻¹ (Primary Amine) Check_CO->Check_NH Sharp Peak Present Fail_Hydrolysis FAIL: Hydrolysis Detected (Free Acid Present) Check_CO->Fail_Hydrolysis Shifted <1730 or Broad Check_Cl Check 600-800 cm⁻¹ (C-Cl Stretch) Check_NH->Check_Cl Absent (Quiet Baseline) Fail_Precursor FAIL: Incomplete Reaction (Amine Present) Check_NH->Fail_Precursor Doublet Present Pass PASS: Target Confirmed (Desamino Chloro His-OMe) Check_Cl->Pass Strong Band Present Fail_Identity FAIL: Wrong Structure Check_Cl->Fail_Identity Absent

Figure 1: Logic flow for spectral validation of Desamino (


)-Chloro Histidine Methyl Ester, prioritizing functional group verification.

References

  • NIST Chemistry WebBook. Infrared Spectrum of L-Histidine.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Alkyl Halides & Esters). Available at: [Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[8] (2020).[4][8] Available at: [Link]

  • PubChem. Desamino (αS)-Chloro Histidine Methyl Ester (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Comparative

Comparing reactivity of alpha-chloro vs alpha-bromo histidine methyl esters

This guide provides an in-depth technical comparison of -chloro vs. -bromo histidine methyl esters .[1] It is designed for researchers requiring precise control over nucleophilic substitutions on the histidine backbone,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


-chloro  vs. 

-bromo histidine methyl esters
.[1] It is designed for researchers requiring precise control over nucleophilic substitutions on the histidine backbone, specifically at the

-carbon (replacing the native amino group).

Comparative Guide: -Chloro vs. -Bromo Histidine Methyl Esters[1]

Executive Summary

In synthetic modification of histidine, the choice between


-chloro and 

-bromo methyl esters represents a classic trade-off between kinetic reactivity and chemoselective stability .[1]
  • 
    -Bromo Histidine Methyl Ester:  The "High-Performance" candidate.[1] It offers substitution rates 50–100x faster than the chloride, enabling reactions with weak nucleophiles. However, it suffers from rapid degradation via elimination to urocanic acid derivatives and intramolecular self-alkylation.[1]
    
  • 
    -Chloro Histidine Methyl Ester:  The "Stable Standard."[1] It requires harsher conditions (higher heat/stronger nucleophiles) to react but remains stable during purification and prolonged storage, minimizing the formation of elimination byproducts.
    

Part 1: Mechanistic Reactivity & Kinetic Data[1][2]

The Leaving Group Differential

The core difference lies in the carbon-halogen bond strength and the polarizability of the leaving group.

Parameter

-Chloro Derivative

-Bromo Derivative
Impact on Protocol
Bond Dissociation Energy ~81 kcal/mol (C-Cl)~68 kcal/mol (C-Br)Bromide cleaves with significantly lower activation energy (

).[1]
Leaving Group Ability (

of HX)
-7 (

)
-9 (

)
Bromide is a superior leaving group, accelerating

pathways.[1]
C-X Bond Length 1.78 Å1.93 ÅThe longer C-Br bond is more accessible to steric attack but also more labile.[1]
Reaction Pathways & Side Reactions

The presence of the imidazole side chain in histidine introduces a "Trojan Horse" effect. Unlike simple alanine or phenylalanine halides, the histidine imidazole can act as an internal nucleophile or base.

Pathway A: Desired Substitution (

)
  • Bromo: Rapid reaction at 0°C to RT.[1]

  • Chloro: Requires heating (40–60°C) or iodide catalysis (Finkelstein conditions).[1]

Pathway B: Elimination to Urocanic Acid (

)

This is the critical failure mode.[1] The


-proton is acidified by the adjacent ester carbonyl. The imidazole ring (acting as a base) or external bases can trigger elimination, forming the 

-unsaturated urocanic acid methyl ester.[1]
  • Risk: High in Bromo derivatives; Low in Chloro derivatives.[1]

Pathway C: Anchimeric Assistance (Self-Alkylation)

The


 or 

of the imidazole can attack the

-carbon, displacing the halogen to form a bicyclic imidazolium species.[1]
  • Observation: This leads to insoluble polymer gums during storage of the free base bromo-ester.[1]

Representative Kinetic Performance

Data extrapolated from standard


-halo ester reactivity profiles (e.g., ethyl bromoacetate vs. ethyl chloroacetate) adapted for histidine sterics.[1]
Nucleophile (1.0 eq)SolventTemp

-Cl

(Half-life)

-Br

(Half-life)
Selectivity (Sub vs Elim)
Sodium Azide (

)
DMF25°C> 24 hours< 30 minsBr: High Substitution
Thiol (

)
MeOH0°C~ 6 hours< 5 minsBr: High Substitution
Amine (

)
THF25°CNo Reaction~ 2 hoursBr: Mixed (Elimination risk)

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways. Note the "Urocanic Trap" which is the dominant degradation pathway for the bromo-derivative.

HistidineReactivity Start α-Halo Histidine Methyl Ester SubProduct α-Substituted Histidine Product Start->SubProduct SN2 (Fast for Br, Slow for Cl) ElimProduct Urocanic Acid Methyl Ester (Elimination) Start->ElimProduct E2 (Base Catalyzed) High Risk for Br CyclicProduct Bicyclic Imidazolium (Self-Alkylation) Start->CyclicProduct Intramolecular Displacement Nu Nucleophile (Nu:)

Caption: Competing reaction pathways.[1] The Bromo-derivative favors the green path (


) but significantly increases risks of the red paths (Elimination/Cyclization).

Part 3: Experimental Protocols

Synthesis & Handling of -Bromo Histidine Methyl Ester

Recommended for: Reactions with weak nucleophiles or when thermal sensitivity prevents heating.[1]

Safety Warning:


-Bromo esters are potent lachrymators.[1] Handle only in a fume hood.
  • Diazotization: Dissolve L-Histidine methyl ester (dihydrochloride salt) in

    
     (48%).
    
  • Reaction: Cool to -5°C. Add

    
     (1.5 eq) dropwise. Maintain temp < 0°C to prevent immediate hydrolysis/elimination.[1]
    
  • Extraction (CRITICAL): Extract immediately into cold DCM. Do not wash with strong base (e.g.,

    
    ) as this triggers instant elimination to urocanic acid.[1] Use saturated 
    
    
    
    or cold brine.[1]
  • Storage:

    • Do not store as a free base.[1] The imidazole will self-alkylate.[1]

    • Protocol: Convert immediately to the HCl salt by bubbling dry HCl gas through the ether/DCM layer, or use immediately in the next step.

    • Shelf Life: < 24 hours at -20°C (Free base); ~1 week (HCl salt).[1]

Synthesis & Handling of -Chloro Histidine Methyl Ester

Recommended for: Routine building block storage, Finkelstein reactions, or when using strong basic nucleophiles.[1]

  • Diazotization: Dissolve L-Histidine methyl ester in

    
     (concentrated).
    
  • Reaction: Add

    
     at 0°C. Stirring can be prolonged (1–2 hours) without significant degradation.
    
  • Workup: Standard extraction with DCM. Can withstand dilute basic washes (pH 8–9) to remove unreacted acid.[1]

  • Activation (The "Finkelstein Trick"):

    • Since the

      
      -Cl is sluggish, add 0.1 eq of Sodium Iodide (NaI)  to your substitution reaction.[1]
      
    • Mechanism:[1][2][3][4][5][6][7]

      
       displaces 
      
      
      
      (fast) to form the transient
      
      
      -Iodo species, which reacts instantly with your nucleophile.[1] This mimics the reactivity of the Bromo-derivative without the storage instability.

Part 4: Decision Matrix

Use this table to select the correct derivative for your application.

Application ScenarioRecommended DerivativeRationale
Routine Peptide Synthesis

-Chloro
Stability allows for purification and long-term storage.[1]
Reaction with Azides (

)

-Bromo
Fast kinetics at RT prevents thermal degradation of the azide.[1]
Thiol Bioconjugation

-Bromo
High selectivity for thiols over amines at pH 7.[1]
Scale-up (>10g)

-Chloro
Lower risk of runaway exotherms or decomposition during large-scale workup.[1]
Creating Urocanic Analogs

-Bromo
Treat with

to intentionally drive elimination.

References

  • Mechanism of Nucleophilic Substitution

    • Solomons, T.W.G., & Fryhle, C.B.[1] (2011).[1][6] Organic Chemistry. "Nucleophilic Substitution at the

      
      -Carbon."
      
    • (Master Organic Chemistry)

  • Histidine Reactivity & Urocanic Acid Formation

    • Recsei, P. A., & Snell, E. E.[1] (1970).[1] "Histidine Ammonia-Lyase (Histidase)."[1][8] Annual Review of Biochemistry. (Enzymatic equivalent of the chemical elimination described).

    • [1]

  • Anchimeric Assistance in Amino Acid Derivatives

    • Capon, B., & McManus, S. P.[1] (1976).[1] Neighboring Group Participation. Plenum Press.[1]

    • (General text covering the kinetic acceleration and cycliz
  • Synthesis of

    
    -Halo Esters via Diazotization: 
    
    • Koppenhoefer, B., & Schurig, V.[1] (1988).[1] "Organic Syntheses Procedure for

      
      -Bromo Esters." Organic Syntheses, Coll.[1][9] Vol. 8, p.119.
      
    • [1]

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Safety & Regulatory Compliance

Safety

Operational Disposal Guide: Desamino (αS)-Chloro Histidine Methyl Ester

[1][2] Part 1: Executive Summary & Immediate Directives[1][2] Core Directive: Desamino (αS)-Chloro Histidine Methyl Ester (CAS 64407-67-6) is a Halogenated Organic Compound .[1] It must be disposed of via High-Temperatur...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Immediate Directives[1][2]

Core Directive: Desamino (αS)-Chloro Histidine Methyl Ester (CAS 64407-67-6) is a Halogenated Organic Compound .[1] It must be disposed of via High-Temperature Incineration with flue gas scrubbing.[1] Under no circumstances should this compound be disposed of via sanitary sewer (drain) or mixed with non-halogenated organic waste streams.

Immediate Action Plan:

  • Segregate: Isolate from oxidizers and non-halogenated solvents.[2]

  • Label: Mark clearly as "Halogenated Organic Waste" (Solid or Liquid).

  • Contain: Use chemically resistant containers (HDPE or Glass).

  • Destroy: Route to a licensed incineration facility capable of handling chlorine-bearing waste.

Part 2: Chemical Profile & Hazard Logic[1][2][5]

To ensure safety, operators must understand the why behind the protocol. This section analyzes the chemical structure to justify the disposal method.

Structural Analysis & Reactivity[1][2]
  • Chemical Name: Methyl 2-chloro-3-(1H-imidazol-4-yl)propanoate[1][3]

  • Functional Groups:

    • α-Chloro Group: Replaces the amine found in histidine.[1] This halogenation classifies the waste as "Halogenated," requiring specific combustion protocols to prevent the formation of toxic byproducts (e.g., dioxins) if burned improperly.[1][3]

    • Methyl Ester: Lipophilic modification.[1] Susceptible to hydrolysis in strong acids/bases but generally stable in storage.[1]

    • Imidazole Ring: Nitrogen-rich heterocycle.[1] Upon combustion, generates Nitrogen Oxides (NOx).[3]

Hazard Identification (GHS Classification)
  • Primary Hazard: Skin & Eye Irritant (Category 2/2A). [1]

  • Secondary Hazard: Potential Lacrymator. Alpha-halo esters (like chloro- and bromo-esters) are structurally similar to known lacrymators (tear gases).[1] While this specific histidine derivative is less volatile, it should be handled as a potent mucous membrane irritant.[3]

  • Combustion Products: Hydrogen Chloride (HCl), Carbon Monoxide (CO), Nitrogen Oxides (NOx).[1][3]

Data Summary Table
PropertySpecificationOperational Implication
CAS Number 64407-67-6Use for waste manifesting.[1]
Physical State Solid (White/Off-white powder)Dust control measures required.[1][4]
Molecular Formula C₇H₉ClN₂O₂High Nitrogen/Chlorine content.[1][5]
Water Solubility Moderate to LowDo not flush; aquatic toxicity potential.[1]
Incompatibility Strong Oxidizers, Strong BasesRisk of exothermic hydrolysis or chloramine formation.[3]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1] If a step cannot be completed (e.g., container is not compatible), the process halts immediately.[1][3]

Workflow Visualization

DisposalWorkflow Start Waste Generation (Desamino Chloro Histidine Methyl Ester) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution Waste StateCheck->LiquidPath PkgSolid 1. Double bag in 6-mil Polyethylene 2. Place in HDPE Wide-Mouth Drum SolidPath->PkgSolid PkgLiquid 1. Collect in Glass/HDPE Carboy 2. Verify pH (Neutral/Mild) LiquidPath->PkgLiquid Labeling LABELING: 'Hazardous Waste - Halogenated Organic' Contains: Desamino Chloro Histidine ME PkgSolid->Labeling PkgLiquid->Labeling Storage Segregated Storage (Away from Oxidizers) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration (w/ HCl Scrubber) Storage->FinalDisp

Figure 1: Decision logic for waste stream segregation and packaging.

Detailed Procedures
Scenario A: Disposal of Pure Solid (Expired/Surplus)[1]
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Packaging:

    • Do not pour loose powder directly into a large drum.[1]

    • Seal the original container or transfer to a heavy-duty (6-mil) polyethylene bag.

    • Seal the bag with tape or a zip-tie.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Desamino (αS)-Chloro Histidine Methyl Ester"[1][5][6]

    • Hazard Checkbox: "Toxic" and "Irritant".[2]

    • Note: "Halogenated Solid".[1]

Scenario B: Disposal of Reaction Solutions (Liquid)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container.

    • Compatible: Methanol, DCM, Ethyl Acetate.[1][3]

    • Incompatible: Strong oxidizing acid mixtures (e.g., Piranha solution).[3]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Crucial: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the Chloro-Histidine solute classifies the entire mixture as halogenated waste for incineration purposes.[1][3]

  • Labeling: List the solvent and the solute (Desamino Chloro Histidine ME) on the tag.

Emergency Spill Response
  • Small Spill (< 5g):

    • Evacuate immediate area if dust is airborne.[1]

    • Wear PPE.[1][7][4][8][9]

    • Cover with damp paper towels (to prevent dust) or an absorbent pad.[1]

    • Wipe up and place in a sealed bag.

    • Clean surface with mild soap and water; collect rinsate as hazardous waste.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[1][4] The alpha-chloro ester moiety can cause delayed irritation.[1]

Part 4: Regulatory & Logistics (RCRA/EPA)[2]

Waste Codes

While this specific research chemical may not have a unique "U" or "P" listing, it falls under broader characteristic definitions used by waste handlers.

CodeDescriptionApplicability
D001 IgnitableOnly if dissolved in flammable solvents (e.g., MeOH).[1][3]
None Non-Regulated SolidIf pure solid. However, institutional policy usually mandates treating halogenated organics as regulated hazardous waste.[3]
Halogen Halogenated OrganicPrimary Internal Classification. Signals the incinerator to use acid-gas scrubbing (for HCl).[1]
The "Incineration Only" Rule

Why not landfill?

  • Leaching: The methyl ester can hydrolyze to the acid form, potentially mobilizing the chlorinated imidazole into groundwater.

  • Persistence: Halogenated heterocycles can be resistant to biological degradation.[1]

  • Thermal Destruction: Incineration at >1000°C ensures the C-Cl bond is broken and the chlorine is captured as HCl salts in the scrubber, preventing environmental release.[1]

References

  • PubChem. Desamino (|AS)-Chloro Histidine Methyl Ester (CID 12355783).[1][5] National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[10] [Link][1]

Sources

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